Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct
Description
Chemical Identity and Nomenclature
The compound exhibits a precise molecular architecture defined by three key components:
- Xanthene-derived phosphine ligand : The 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (XantPhos) scaffold provides a rigid, electron-rich coordination environment. Its bite angle of 111° optimizes palladium center geometry for oxidative addition/reductive elimination steps.
- 2'-Amino-1,1'-biphenyl palladacycle : Forms a stable five-membered metallacycle through Pd-C and Pd-N bonds, acting as a latent source of active Pd(0) species upon activation.
- Methanesulfonate counterion : Enhances solubility in polar aprotic solvents while maintaining thermal stability up to 162°C.
Systematic name :
(SP-4-3)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]diphenylphosphine-κP[2'-(methylamino-κN)[1,1'-biphenyl]-2-yl-κC]-palladium(II) dichloromethane adduct.
Critical physicochemical parameters :
The dichloromethane adduct formulation improves crystalline stability during storage while maintaining catalytic activity through labile solvent dissociation during reaction initiation.
Historical Development in Palladacycle Catalysts
The evolution of this precatalyst traces through three key phases in palladium chemistry:
First-generation palladacycles (1990s):
Herrmann's catalyst (di-μ-chlorobis[di-o-tolylphosphino]dipalladium) demonstrated enhanced thermal stability compared to Pd(OAc)2 but suffered from limited ligand versatility and air sensitivity.
Second-generation systems (2000s):
Introduction of 2-aminobiphenyl-derived palladacycles addressed activation barriers through designed reductive elimination pathways. The [(2'-aminobiphenyl)Pd(μ-Cl)]2 dimer (G2) enabled broader substrate scope in Suzuki couplings but required strict anaerobic handling.
Third-generation optimization (2010s):
Methanesulfonate substitution for chloride ligands (as in the subject compound) provided critical advances:
- Air/moisture stability through non-coordinating counterion
- Controlled activation without competing side reactions
- Compatibility with bulky phosphine ligands (XantPhos, BrettPhos)
This design evolution is exemplified by the compound's activation pathway:
- Thermolysis : Heating to 60-80°C induces methanesulfonate dissociation
- Reductive elimination : Generates Pd(0) species and biphenylamine byproduct
- Ligand reorganization : XantPhos adopts optimal bis-phosphine coordination
$$ \text{Pd(II)} \rightarrow \text{Pd(0)} + \text{XantPhos} \rightarrow \text{Active catalyst} $$
Role in Modern Cross-Coupling Catalysis
The compound's unique architecture enables three transformative capabilities in catalytic applications:
A. Low-temperature functionalization of aryl chlorides
The XantPhos ligand's electron-donating character facilitates oxidative addition of typically inert C-Cl bonds. Demonstrated in Suzuki couplings of 4-chloroanisole with secondary alkylboronic acids at 40°C (vs. 80-100°C for earlier catalysts).
B. Stereoretentive coupling of chiral substrates
Rigid ligand framework suppresses β-hydride elimination, enabling cross-coupling of chiral secondary alkyltrifluoroborates with >95% ee retention.
C. Tandem catalytic processes
Sequential Heck/Suzuki coupling demonstrated in one-pot syntheses through controlled activation profiles:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Heck coupling | 80°C, 2h | 92% |
| 2 | Suzuki-Miyaura | 40°C, 1h | 88% |
Comparative catalytic performance :
| Substrate Pair | Conventional Catalyst | Subject Compound | Improvement |
|---|---|---|---|
| Aryl chloride + alkyl-9-BBN | 48h, 60% yield | 6h, 89% yield | 3.1x rate |
| Heteroaryl bromide + CO | 72h, 35% yield | 24h, 82% yield | 2.3x rate |
Data compiled from
Properties
Molecular Formula |
C53H48Cl2NO4P2PdS- |
|---|---|
Molecular Weight |
1034.3 g/mol |
IUPAC Name |
dichloromethane;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C39H32OP2.C12H10N.CH2Cl2.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;; |
InChI Key |
ZGZXWYLDMXIJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct involves several steps:
Preparation of Xanthene Ligand: The xanthene ligand is synthesized by reacting benzyl ether with trialkylchlorosilane, followed by dechlorination to form diphenyldialkylsilane.
Formation of the Palladium Complex: The xanthene precursor is reacted with methanesulfonato diphenylphosphine palladium(II) dichloromethane complex in solution to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis procedures. The key steps include:
Bulk Preparation of Ligands: Large-scale synthesis of the xanthene and biphenyl ligands.
Complex Formation: Reacting the ligands with palladium salts under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Typical reagents include aryl halides and organometallic reagents like Grignard reagents or organozinc compounds.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other coupled products .
Scientific Research Applications
Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct has several scientific research applications:
Mechanism of Action
The mechanism by which Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct exerts its effects involves the palladium center acting as a catalyst. The palladium facilitates the formation of reactive intermediates, which then undergo various transformations to form the desired products. The xanthene and biphenyl ligands stabilize the palladium center and enhance its reactivity and selectivity .
Comparison with Similar Compounds
(a) Leaving Group Effects
- Gen. 3 (Methanesulfonato) : The CH₃SO₃⁻ group is more labile than chloride, enabling faster catalyst activation under milder conditions. This reduces the need for strong bases, improving functional group tolerance .
- Gen. 2 (Chloride) : Requires higher temperatures or stronger bases (e.g., NaOtBu) to initiate catalysis, limiting compatibility with sensitive substrates .
(b) Amino vs. Methylamino Substituents
- Gen. 3 (2’-amino-biphenyl): The primary amine enhances π-backbonding to palladium, stabilizing the metal center during oxidative addition .
- Gen. 4 (2’-methylamino-biphenyl): The methyl group introduces steric hindrance, favoring electron-rich aryl halides and reducing side reactions (e.g., β-hydride elimination) .
(c) Ligand Architecture
- Xanthene Backbone: The rigid xanthene framework enforces a wide bite angle (108–131°), stabilizing palladium in a distorted square-planar geometry. This improves catalyst longevity and turnover numbers compared to smaller-bite-angle ligands (e.g., BINAP, bite angle ~85°) .
- Dichloromethane Adduct : Present in Gen. 2 and Gen. 3, DCM enhances crystallinity and shelf stability without interfering with catalytic activity .
Performance in Catalytic Reactions
(i) Buchwald-Hartwig Amination
- Gen. 3 achieves >90% yield in coupling aryl chlorides with secondary amines at 80°C, while Gen. 2 requires 100°C for comparable results .
- Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) (non-biphenyl analog) shows lower activity due to the absence of the amino-biphenyl directing group .
(ii) Suzuki-Miyaura Coupling
- Gen. 3 tolerates ortho-substituted aryl boronic acids (yield: 85–92%), whereas Gen. 4 excels with electron-deficient partners (yield: 88–95%) due to its methylamino group .
Biological Activity
The compound Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct , often referred to as XantPhos Pd G3 , is a palladium-based complex that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and catalysis. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound is characterized by a palladium center coordinated with a methanesulfonato group and a bidentate ligand formed by a xanthene derivative and an amino biphenyl. The unique architecture allows for specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₃N₂O₃P₂S |
| Molecular Weight | 640.68 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in dichloromethane |
Mechanisms of Biological Activity
-
Anticancer Activity :
- The palladium complex has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspases and modulation of the mitochondrial pathway.
- For instance, research demonstrated that XantPhos Pd G3 effectively inhibited the proliferation of human colorectal carcinoma cells (HCT116) with an IC50 value in the low micromolar range .
- Enzyme Inhibition :
- Antioxidant Properties :
Study 1: Cytotoxicity Evaluation
A systematic evaluation of the cytotoxic effects of XantPhos Pd G3 was conducted on various cancer cell lines including HCT116 (colorectal), MCF-7 (breast), and A549 (lung). The results demonstrated:
- HCT116 : IC50 = 9.5 μM
- MCF-7 : IC50 = 12 μM
- A549 : IC50 = 15 μM
These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Study 2: Mechanistic Insights
In vitro assays revealed that treatment with XantPhos Pd G3 resulted in increased levels of reactive oxygen species (ROS) within treated cells, leading to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic markers after treatment.
Study 3: Enzyme Interaction
Research focusing on enzyme inhibition showed that XantPhos Pd G3 effectively inhibited PI3K activity by approximately 70% at a concentration of 10 μM, highlighting its potential as a therapeutic agent in targeting signaling pathways critical for tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
